molecular formula C14H22O2 B13121348 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione

2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione

Cat. No.: B13121348
M. Wt: 222.32 g/mol
InChI Key: OVMAVLJLIMHKQQ-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.

Industrial Production Methods

Industrial production methods would likely involve scalable processes such as:

    Continuous Flow Chemistry: For efficient and consistent production.

    Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylnaphthalene: Similar structure but without the hexahydro modification.

    Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.

Uniqueness

2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione

InChI

InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3

InChI Key

OVMAVLJLIMHKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C

Origin of Product

United States

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